Hydrazinecarboxamide, N-(2-chloro-6-methylphenyl)-2,2-dimethyl-
Overview
Description
Hydrazinecarboxamide, N-(2-chloro-6-methylphenyl)-2,2-dimethyl- is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinecarboxamide group attached to a 2-chloro-6-methylphenyl ring, along with two methyl groups. Its distinct chemical properties make it valuable in synthetic chemistry, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, N-(2-chloro-6-methylphenyl)-2,2-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-methylphenylamine and hydrazinecarboxamide.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards for pharmaceutical and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, N-(2-chloro-6-methylphenyl)-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or alkylating agents can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Hydrazinecarboxamide, N-(2-chloro-6-methylphenyl)-2,2-dimethyl- has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: In biological research, it can be used to study enzyme interactions and metabolic pathways.
Medicine: This compound has potential therapeutic applications, particularly in the development of new drugs for treating diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Hydrazinecarboxamide, N-(2-chloro-6-methylphenyl)-2,2-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic or chemical outcomes. The exact mechanism may vary depending on the specific application and the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarboxamide, N-(2-chlorophenyl)-2,2-dimethyl-
- Hydrazinecarboxamide, N-(2-methylphenyl)-2,2-dimethyl-
- Hydrazinecarboxamide, N-(2-chloro-6-methylphenyl)-2-methyl-
Uniqueness
Hydrazinecarboxamide, N-(2-chloro-6-methylphenyl)-2,2-dimethyl- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.
Properties
IUPAC Name |
1-(2-chloro-6-methylphenyl)-3-(dimethylamino)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-5-4-6-8(11)9(7)12-10(15)13-14(2)3/h4-6H,1-3H3,(H2,12,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQRDAFMNFRUNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403187 | |
Record name | Hydrazinecarboxamide, N-(2-chloro-6-methylphenyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88302-21-0 | |
Record name | Hydrazinecarboxamide, N-(2-chloro-6-methylphenyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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